

An In-depth Technical Guide to 1-Chloro-2-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2-ethyl-4-nitrobenzene

Cat. No.: B3268797

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1-Chloro-2-ethyl-4-nitrobenzene** (CAS No. 49709-31-1), a substituted nitroaromatic compound. The document delineates its chemical identity, physicochemical properties, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it explores its potential applications as a chemical intermediate, drawing parallels with structurally related compounds. Safety considerations and handling protocols are also discussed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a valuable resource for professionals in chemical research and development.

Introduction and Chemical Identity

1-Chloro-2-ethyl-4-nitrobenzene is a chlorinated nitroaromatic compound. Its chemical structure, featuring a benzene ring substituted with a chloro, an ethyl, and a nitro group, makes it a potentially versatile intermediate in organic synthesis. The electronic properties of these substituents—the electron-withdrawing nature of the nitro and chloro groups and the electron-donating character of the ethyl group— influence the reactivity of the aromatic ring, making it amenable to various chemical transformations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1-chloro-2-ethyl-4-nitrobenzene**[\[1\]](#)[\[2\]](#). Its unique CAS Registry Number is 49709-31-1[\[1\]](#)[\[2\]](#).

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source(s)
IUPAC Name	1-chloro-2-ethyl-4-nitrobenzene	[1] [2]
CAS Number	49709-31-1	[1] [2]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1]
Molecular Weight	185.61 g/mol	[1]
InChI	InChI=1S/C8H8ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3	[1]
InChIKey	KLTVZRPJZKYWTP-UHFFFAOYSA-N	[1]
SMILES	CCC1=C(C=CC(=C1)[O-])Cl	[1]

Synthesis of 1-Chloro-2-ethyl-4-nitrobenzene

A specific, peer-reviewed synthesis protocol for **1-Chloro-2-ethyl-4-nitrobenzene** is not readily available in the surveyed literature. However, a highly plausible and efficient synthetic route can be extrapolated from established methods for the nitration of substituted benzenes and from detailed procedures for analogous compounds. The most direct and industrially relevant method would be the electrophilic nitration of 1-chloro-2-ethylbenzene.

Underlying Principles of Electrophilic Aromatic Nitration

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The reaction typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration of 1-chloro-2-ethylbenzene is directed by the existing substituents. Both the chloro and ethyl groups are ortho-, para-directing. However, the chloro group is deactivating due to its inductive electron-withdrawing effect, while the ethyl group is activating due to its inductive electron-donating effect. The directing effects of these groups will influence the position of the incoming nitro group. Given the steric hindrance at the positions ortho to the ethyl and chloro groups, the para position relative to the ethyl group (and meta to the chloro group) is a likely site for substitution, leading to the formation of **1-Chloro-2-ethyl-4-nitrobenzene**.

Postulated Synthesis Workflow

Based on the synthesis of the analogous compound, 1-chloro-2-methyl-4-nitrobenzene[1][3], the following workflow for the synthesis of **1-Chloro-2-ethyl-4-nitrobenzene** from 1-chloro-2-ethylbenzene can be proposed.

Caption: Postulated synthesis workflow for **1-Chloro-2-ethyl-4-nitrobenzene**.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of related nitroaromatic compounds and should be optimized for the specific substrate.

Materials:

- 1-Chloro-2-ethylbenzene
- Concentrated Nitric Acid (~70%)
- Concentrated Sulfuric Acid (~98%)
- Ice
- Deionized Water
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate Solution

- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly add the stoichiometric amount of concentrated nitric acid via the dropping funnel while maintaining the temperature below 10 °C.
- Nitration Reaction: To the cooled nitrating mixture, add 1-chloro-2-ethylbenzene dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture slowly over crushed ice with stirring. The crude product may precipitate as a solid or an oil.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **1-Chloro-2-ethyl-4-nitrobenzene**.

Potential Applications in Research and Development

While specific applications for **1-Chloro-2-ethyl-4-nitrobenzene** are not extensively documented in publicly available literature, its structural features suggest its utility as an intermediate in the synthesis of more complex molecules. Chlorinated nitroaromatic

compounds are known to be important building blocks for a variety of industrial chemicals, including pharmaceuticals, dyes, and pesticides[1].

The presence of the nitro group allows for its reduction to an amino group, a key transformation in the synthesis of many biologically active compounds and dyes. The chloro substituent can be a site for nucleophilic aromatic substitution, further functionalizing the molecule. For instance, related compounds like 1,2-dichloro-4-nitrobenzene are used as intermediates in the synthesis of agrochemicals[4].

Given these precedents, **1-Chloro-2-ethyl-4-nitrobenzene** could potentially serve as a precursor for:

- Novel Agrochemicals: By introducing various functional groups through manipulation of the nitro and chloro substituents.
- Pharmaceutical Intermediates: The core structure could be elaborated to create novel scaffolds for drug discovery.
- Specialty Dyes and Pigments: The aromatic nitro-chloro functionality is a common feature in many dyestuffs.

Spectroscopic Characterization (Predicted)

Although specific, published spectroscopic data for **1-Chloro-2-ethyl-4-nitrobenzene** is not readily available, chemical suppliers like BLD Pharm and Ambeed indicate its availability, suggesting that such data exists[2][5]. Based on the structure, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	Aromatic protons will appear as multiplets or distinct signals in the downfield region (δ 7.0-8.5 ppm). The ethyl group will show a quartet for the methylene (-CH ₂ -) protons and a triplet for the methyl (-CH ₃) protons.
¹³ C NMR	Aromatic carbons will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly downfield. The carbons of the ethyl group will appear in the upfield region.
IR Spectroscopy	Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO ₂) will be observed around 1530-1500 cm ⁻¹ and 1350-1300 cm ⁻¹ , respectively. C-Cl stretching vibrations will appear in the fingerprint region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry	The molecular ion peak (M ⁺) would be expected at m/z 185, with a characteristic isotopic pattern (M+2) at m/z 187 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **1-Chloro-2-ethyl-4-nitrobenzene** (CAS 49709-31-1) is not widely available. However, based on the safety data for structurally similar compounds such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, it should be handled with caution as a potentially hazardous substance.

General Hazards of Chloronitroaromatic Compounds:

- **Toxicity:** Many nitroaromatic and chlorinated compounds are toxic if swallowed, inhaled, or absorbed through the skin.
- **Irritation:** They can cause irritation to the skin, eyes, and respiratory tract.
- **Long-term Effects:** Some related compounds are suspected of causing genetic defects or cancer.

Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. 1-(2-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 285846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-ethyl-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3268797#1-chloro-2-ethyl-4-nitrobenzene-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com